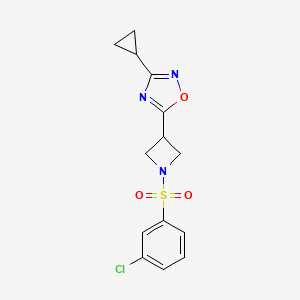
5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole involves its binding to GABA-A receptors. This compound has been shown to bind to a specific site on these receptors, which leads to modulation of their activity. The exact mechanism by which this occurs is still being studied, but it is thought to involve changes in the conformation of the receptor and alterations in the flow of ions through the receptor channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anxiolytic and sedative effects in animal models, which suggests that it could have potential as a treatment for anxiety disorders. Additionally, this compound has been shown to have anticonvulsant properties, which could have implications for the treatment of epilepsy.
实验室实验的优点和局限性
One advantage of using 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole in lab experiments is its specificity for GABA-A receptors. This compound has been shown to bind to these receptors with high affinity, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. Like many compounds that bind to receptors, this compound could potentially bind to other receptors or proteins in the body, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole. One area of interest is the potential use of this compound in the treatment of anxiety disorders. Further studies are needed to determine the efficacy and safety of this compound in humans. Additionally, research could be conducted to explore the potential use of this compound in the treatment of epilepsy or other neurological disorders. Finally, studies could be conducted to investigate the potential off-target effects of this compound, which could help to improve our understanding of its mechanism of action and potential uses.
合成方法
The synthesis of 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole involves a multi-step process that begins with the preparation of 3-chlorobenzene sulfonamide. This is followed by the preparation of the azetidine intermediate, which is then coupled with the cyclopropyl oxadiazole to form the final product. The synthesis of this compound has been reported in several scientific publications, and the procedure has been optimized to yield high purity and yield.
科学研究应用
5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. One area of research that has been explored is the compound's potential as a modulator of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor that plays a key role in regulating neuronal activity in the brain. This compound has been shown to bind to these receptors and modulate their activity, which could have implications for the treatment of various neurological disorders.
属性
IUPAC Name |
5-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-2-1-3-12(6-11)22(19,20)18-7-10(8-18)14-16-13(17-21-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRANXSIBBJOASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)
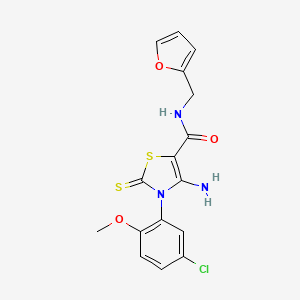
![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2795072.png)
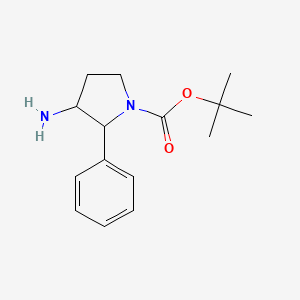

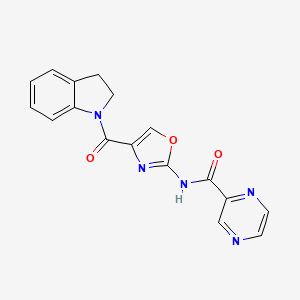
![2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide](/img/structure/B2795080.png)


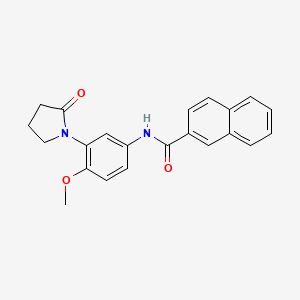

![cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2795089.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/no-structure.png)
![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)